molecular formula C12H13F3O B1520803 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one CAS No. 1184224-97-2

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one

Cat. No.: B1520803
CAS No.: 1184224-97-2
M. Wt: 230.23 g/mol
InChI Key: BNJMKJLTHQZXOJ-UHFFFAOYSA-N
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Description

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone structure with a methyl group at the third carbon position. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation reaction, where 3-methyl-1-butanone is reacted with 3-(trifluoromethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Direct Fluorination: Another method involves the direct fluorination of the precursor compound using reagents like xenon difluoride (XeF₂) or cobalt trifluoride (CoF₃).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow chemistry techniques are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions are possible, especially with strong nucleophiles like sodium hydride (NaH).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₂Cl₂, heat.

  • Reduction: LiAlH₄, ether solvent, low temperature.

  • Substitution: NaH, dry ether, room temperature.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or alkanes.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one has diverse applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in modulating biological pathways.

Comparison with Similar Compounds

  • 3-Methyl-1-(3-fluorophenyl)butan-1-one: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

  • 3-Methyl-1-(3-chlorophenyl)butan-1-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness: 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group significantly increases the compound's electronegativity and stability, making it more reactive and versatile in various applications.

Properties

IUPAC Name

3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJMKJLTHQZXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501233702
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184224-97-2
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184224-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501233702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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